

Ac-VEID-CHO: A Comparative Literature Review for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of **Ac-VEID-CHO**, a key tetrapeptide aldehyde inhibitor of caspase-6. This document synthesizes performance data, experimental protocols, and signaling pathway information from multiple studies to serve as a valuable resource for apoptosis and neurodegeneration research.

Ac-VEID-CHO (N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal) is a potent, reversible inhibitor of caspase-6, an executioner caspase implicated in the apoptotic cascade and increasingly recognized for its role in the pathology of neurodegenerative diseases such as Alzheimer's and Huntington's.[1][2][3] Its sequence is derived from the cleavage site of lamin A/C, a key substrate of caspase-6.[4]

Performance and Specificity

Ac-VEID-CHO exhibits high affinity for caspase-6, but also demonstrates significant cross-reactivity with other caspases, particularly caspase-3. Its utility in cell-based assays is limited by poor cell permeability.



Parameter	Target	IC50 Value	Notes	Source(s)
In Vitro Inhibition	Caspase-6	16.2 nM	Potent inhibition of the primary target.	[2][3][5]
Caspase-3	13.6 nM	High cross- reactivity with a key executioner caspase.	[2][3][5]	
Caspase-7	162.1 nM	Moderate selectivity over this executioner caspase.	[2][3][5]	
VEIDase activity	0.49 μΜ	Inhibition of caspase-6-like activity in cell extracts.	[2][5]	
Cell-Based Inhibition	Endogenous Caspase-6	>100 μM	Poor cell permeability limits efficacy in whole-cell assays.	[6]
Stability	at -20°C	≥ 4 years	The trifluoroacetate salt form is highly stable.	[5]

Experimental Protocols In Vitro Caspase-6 Activity Assay (Fluorometric)

This protocol is adapted from methodologies utilizing the fluorogenic substrate Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin).

1. Reagent Preparation:



- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT. Prepare fresh and keep on ice.
- Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT. Prepare fresh and keep on ice.
- Substrate Stock Solution: 5-10 mM Ac-VEID-AMC in DMSO.
- Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2x final desired concentration (e.g., 100 μM for a 50 μM final concentration).
- Inhibitor Stock Solution: 1 mM Ac-VEID-CHO in DMSO.
- Inhibitor Control Solution: Dilute the stock solution in Assay Buffer to a final concentration sufficient to fully inhibit caspase-6 (e.g., 0.5-1 μM).
- 2. Sample Preparation (Cell Lysates):
- Induce apoptosis in the cell line of interest (e.g., using staurosporine). Include a non-induced control.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 μL per 1-2 million cells).
- Incubate on ice for 15-20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (cytosolic extract) to a pre-chilled tube.
- Determine the protein concentration of the lysate (e.g., BCA assay).
- 3. Assay Procedure (96-well plate format):
- Add 50 μL of cell lysate (containing 20-50 μg of total protein) to each well of a black 96-well plate.



- For inhibitor control wells: Pre-incubate the lysate with the Ac-VEID-CHO inhibitor solution for 10-15 minutes at room temperature.
- Initiate the reaction by adding 50 μL of the 2x Substrate Working Solution to all wells.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity kinetically (Excitation: ~360 nm, Emission: ~440 nm), recording readings every 5 minutes for 30-60 minutes.
- The rate of increase in fluorescence is proportional to the caspase-6 activity.

Lamin A/C Cleavage Assay (Western Blot)

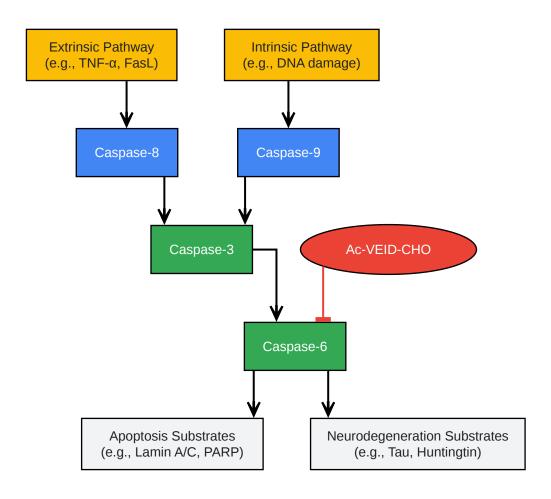
This assay provides a more specific measure of endogenous caspase-6 activity.

- 1. Cell Treatment and Lysis:
- Treat cells (e.g., SK-N-AS neuroblastoma cells) with an apoptosis inducer (e.g., staurosporine) for the desired time.
- Lyse the cells and collect the protein extracts.
- 2. Western Blotting:
- Separate the protein lysates by SDS-PAGE.
- Transfer the proteins to a nitrocellulose membrane.
- Probe the membrane with an antibody specific for the cleaved form of lamin A/C. An antibody
 that recognizes the C-terminus of the large fragment or the N-terminus of the small fragment
 can be used.
- Use an appropriate secondary antibody and detection reagent to visualize the bands. The presence of the cleaved lamin A/C fragment indicates caspase-6 activity.

Signaling Pathways



Ac-VEID-CHO inhibits caspase-6, an executioner caspase involved in both the intrinsic and extrinsic apoptotic pathways. Its role in neurodegenerative diseases involves the cleavage of specific neuronal proteins.

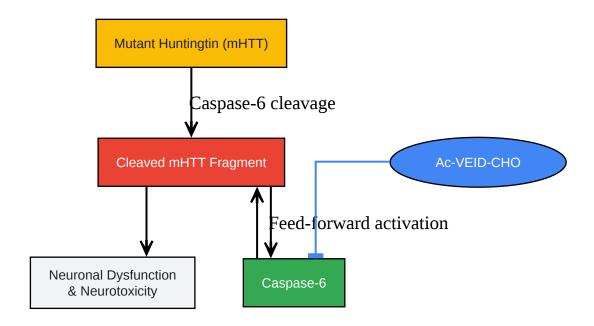


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Caption: General Caspase Activation Pathway and Ac-VEID-CHO Inhibition.

In the context of Huntington's Disease, caspase-6 cleaves the mutant huntingtin (mHTT) protein. This cleavage is a critical event in the disease's pathogenesis. There is evidence for a feed-forward loop where the cleaved mHTT fragment can, in turn, promote the activation of more caspase-6.



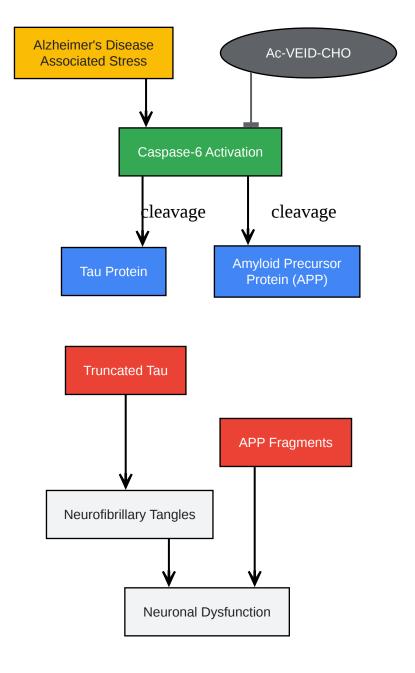


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Caption: Role of Caspase-6 in Huntington's Disease Pathogenesis.

In Alzheimer's Disease, the activation of caspase-6 is an early event.[1] It has been shown to cleave several proteins relevant to Alzheimer's pathology, including the amyloid precursor protein (APP) and tau.[4][7] The cleavage of tau by caspase-6 can generate truncated forms that are more prone to aggregation and the formation of neurofibrillary tangles.[2]





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Caption: Caspase-6 Signaling in Alzheimer's Disease.

Concluding Remarks

Ac-VEID-CHO is a valuable tool for the in vitro study of caspase-6. Its high potency makes it an excellent choice for biochemical assays. However, researchers should be mindful of its significant cross-reactivity with caspase-3 and its poor cell permeability, which may necessitate the use of alternative inhibitors or complementary experimental approaches, such as the lamin A/C cleavage assay, for cell-based studies. The growing body of evidence linking caspase-6 to



the pathogenesis of neurodegenerative diseases underscores the importance of developing more specific and cell-permeable inhibitors for therapeutic applications.

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